3-Ethyl-3-(trifluoromethyl)undec-1-ene

Lipophilicity Partition coefficient Structure-property relationship

3-Ethyl-3-(trifluoromethyl)undec-1-ene is a terminal alkene substituted at position 3 with both an ethyl group and a trifluoromethyl group. Its molecular formula is C₁₄H₂₅F₃ and molecular weight is 250.34 g mol⁻¹.

Molecular Formula C14H25F3
Molecular Weight 250.34 g/mol
CAS No. 821799-49-9
Cat. No. B12532930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-(trifluoromethyl)undec-1-ene
CAS821799-49-9
Molecular FormulaC14H25F3
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CC)(C=C)C(F)(F)F
InChIInChI=1S/C14H25F3/c1-4-7-8-9-10-11-12-13(5-2,6-3)14(15,16)17/h5H,2,4,6-12H2,1,3H3
InChIKeyYCNSPNCDQSUZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 3-Ethyl-3-(trifluoromethyl)undec-1-ene (CAS 821799-49-9) – A Unique Trifluoromethylated Alkene Building Block for Specialized R&D


3-Ethyl-3-(trifluoromethyl)undec-1-ene is a terminal alkene substituted at position 3 with both an ethyl group and a trifluoromethyl group. Its molecular formula is C₁₄H₂₅F₃ and molecular weight is 250.34 g mol⁻¹ . The presence of the strongly electron-withdrawing –CF₃ group imparts distinct physicochemical properties such as enhanced metabolic stability and increased lipophilicity compared to non-fluorinated analogs [1]. This compound belongs to a rare series of 3,3-disubstituted undec-1-enes that serve as intermediates for the synthesis of trifluoromethylated ketones and advanced materials [2].

Why Generic Substitution Fails: Unmatched Lipophilicity Tuning and Trifluoromethyl-Mediated Stability in 3-Substituted-3-(trifluoromethyl)undec-1-enes


The 3-ethyl-3-(trifluoromethyl)undec-1-ene scaffold cannot be replaced arbitrarily by other 3,3-disubstituted undec-1-enes because small changes in the 3-alkyl substituent dramatically shift lipophilicity, which directly governs membrane permeability, metabolic degradation rates, and reactivity in downstream transformations [1]. In addition, the trifluoromethyl group is not isosteric with a methyl group; it behaves as a sterically much larger substituent (comparable to a decyl group in ene reactions), altering the steric and electronic environment of the olefin and influencing regioselectivity in radical or electrophilic additions [2]. Therefore, procurement of a precise structural congener is essential to maintain experimental reproducibility in structure–property relationship studies and multistep synthetic sequences.

Product-Specific Quantitative Evidence Guide for 3-Ethyl-3-(trifluoromethyl)undec-1-ene (CAS 821799-49-9)


logP Differentiation Within the 3-Substituted-3-(trifluoromethyl)undec-1-ene Series

The logP (octanol-water partition coefficient) of 3-ethyl-3-(trifluoromethyl)undec-1-ene is 5.8817, positioning it between the less lipophilic 3-methyl analog (logP = 5.4916) and the more lipophilic 3-isopropyl analog (logP = 6.1277) . The ΔlogP of 0.3901 relative to the methyl derivative and –0.2460 relative to the isopropyl derivative allows precise tuning of lipophilicity without changing the trifluoromethyl-undecene core, which is crucial for optimizing passive membrane permeability and metabolic stability in medicinal chemistry programs [1].

Lipophilicity Partition coefficient Structure-property relationship

Molecular Weight Differentiation as a Selectivity Driver for Distillation and Handling

With a molecular weight of 250.34 g mol⁻¹, 3-ethyl-3-(trifluoromethyl)undec-1-ene is 14.02 u heavier than the 3-methyl analog (236.32 g mol⁻¹) and 14.03 u lighter than the 3-isopropyl analog (264.37 g mol⁻¹) . This incremental mass difference can significantly influence vapor pressure and boiling point, facilitating separation by distillation during purification.

Molecular weight Volatility Physicochemical property

Trifluoromethyl-Induced Metabolic Stability Enhancement Over Non-Fluorinated Alkenes

The –CF₃ group is documented to markedly reduce oxidative metabolism by raising the C–F bond strength and shielding adjacent positions from cytochrome P450-mediated hydroxylation [1]. While direct metabolic data for 3-ethyl-3-(trifluoromethyl)undec-1-ene are absent, class-level inference predicts that it will be substantially more metabolically stable than a hypothetical 3-ethyl-3-methylundec-1-ene (no fluorine), which is expected to undergo facile ω- and ω–1 oxidation of the alkyl chains [2].

Metabolic stability Oxidative metabolism Trifluoromethyl effect

Steric Bulk of CF₃ Governs Reactivity in Ene Reactions Relative to Analogous Alkenes

In the Lewis acid-catalyzed ene reaction with trifluoroacetaldehyde, the trifluoromethyl group was shown to behave as a much larger substituent than a decyl group [1]. Therefore, 3-ethyl-3-(trifluoromethyl)undec-1-ene will exhibit a distinct steric profile compared to 3,3-dimethyl- or 3-ethyl-3-methylundec-1-ene, influencing the regioselectivity and yield of adduct formation. This property underpins its utility as a precursor to β,γ-unsaturated trifluoromethyl ketones, which are valuable intermediates in agrochemical and medicinal chemistry.

Ene reaction Steric effect Trifluoromethyl ketone synthesis

Best Research and Industrial Application Scenarios for 3-Ethyl-3-(trifluoromethyl)undec-1-ene


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity

When a drug discovery program needs to boost metabolic stability by introducing a CF₃ group while keeping logP in a sweet-spot range (5.5–6.0), the 3-ethyl congener offers a logP of 5.88—higher than the 3-methyl analog (5.49) but lower than the 3-isopropyl (6.13) . This intermediate lipophilicity can help maintain target potency while avoiding excessive hydrophobicity that would impair solubility and promote promiscuous binding [1].

Synthesis of Trifluoromethyl β,γ-Unsaturated Ketones via Ene Reaction

The terminal olefin of 3-ethyl-3-(trifluoromethyl)undec-1-ene can participate in ene reactions with trifluoroacetaldehyde to generate homoallylic alcohols that are oxidized to β,γ-unsaturated trifluoromethyl ketones [2]. The steric influence of the CF₃ group ensures a unique selectivity profile compared to non-fluorinated alkenes, making this compound a building block for libraries of fluorinated ketones.

Development of Fluorinated Surfactants or Oleophobic Coatings

The combination of a long hydrocarbon chain (undec-1-ene) with a terminal olefin and a CF₃ group provides both a polymerizable handle and a fluorinated segment that lowers surface energy. This architecture is suitable for incorporating into specialty polymers or coatings where controlled lipophilicity and low critical surface tension are required [3].

Structure–Property Relationship (SPR) Studies in a Homologous Series

Because the 3-ethyl derivative sits between the methyl and isopropyl analogs in molecular weight, logP, and steric bulk, it is an essential member of a homologous series used to deconvolute the contributions of size, lipophilicity, and electronic effects on biological or material properties. Omitting this compound would leave a gap in the SPR data set, hindering QSAR model accuracy .

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